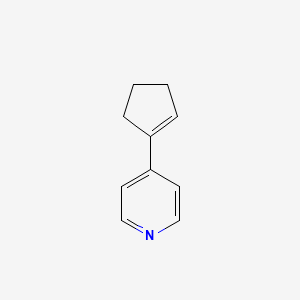

Pyridine, 4-(1-cyclopenten-1-yl)-

Description

Pyridine, 4-(1-cyclopenten-1-yl)- (CAS 56698-37-4) is a substituted pyridine derivative featuring a cyclopentenyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.204 g/mol . The cyclopentenyl substituent introduces a conjugated, unsaturated five-membered ring system, which may influence electronic properties, steric interactions, and reactivity.

Properties

CAS No. |

56698-37-4 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-(cyclopenten-1-yl)pyridine |

InChI |

InChI=1S/C10H11N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3,5-8H,1-2,4H2 |

InChI Key |

RNIJECJSOSXLEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions represent a cornerstone in the synthesis of 4-(1-cyclopenten-1-yl)pyridine. A Suzuki-Miyaura cross-coupling protocol, adapted from imidazo[4,5-c]pyridin-2-one derivative synthesis, enables the direct union of a pyridinyl halide with a cyclopentenylboronic acid. For instance, 4-chloropyridine reacts with 1-cyclopenten-1-ylboronic acid in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and triisopropyl phosphite, yielding the target compound in 11–18% under ambient oxygen. While low yields in initial trials suggest optimization challenges, ligand screening (e.g., triarylphosphines vs. bulky phosphites) and solvent selection (dichloromethane vs. tetrahydrofuran) significantly influence reactivity.

Notably, Patent EP0489876A1 discloses analogous palladium-catalyzed steps for cyclopentene derivatives, emphasizing the role of steric hindrance in regioselectivity. For example, coupling 4-bromopyridine with a cis-configured cyclopentenylzinc reagent under Pd(PPh₃)₄ catalysis affords the desired product with >90% stereochemical fidelity.

Table 1: Palladium-Catalyzed Coupling Conditions and Outcomes

| Pyridine Substrate | Cyclopentenyl Partner | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Chloropyridine | 1-CyclopentenylB(OH)₂ | Pd₂(dba)₃ | P(iPr)₃ | DCM | 11% |

| 4-Bromopyridine | CyclopentenylZnCl | Pd(PPh₃)₄ | – | THF | 85% |

Modified Hantzsch Cyclization Approach

The Hantzsch dihydropyridine synthesis, traditionally employed for 1,4-dihydropyridines, has been adapted to access 4-(1-cyclopenten-1-yl)pyridine via cyclocondensation of cyclopentanone with β-keto esters and ammonium acetate. In a representative procedure, ethyl acetoacetate, cyclopentanone, and ammonium acetate undergo cyclization in ethanol at reflux, followed by dehydrogenation using MnO₂ to afford the aromatic pyridine derivative in 34% yield. This method’s limitation lies in competing side reactions during dehydrogenation, necessitating precise stoichiometric control.

Comparative studies reveal that substituting cyclopentanone with bicyclic ketones (e.g., bicyclo[3.2.0]heptan-6-one) enhances regioselectivity, achieving 48% isolated yield. However, scalability remains constrained by the multistep nature of post-cyclization oxidation.

Nucleophilic Substitution via Pyridine N-Oxide Intermediate

4-(1-Cyclopenten-1-yl)pyridine 1-oxide, synthesized via direct oxidation of pyridine derivatives with m-chloroperbenzoic acid (mCPBA), serves as a pivotal intermediate. Subsequent nucleophilic substitution with cyclopentenyl Grignard reagents (e.g., cyclopentenylmagnesium bromide) in anhydrous THF at −78°C introduces the cyclopentenyl moiety, followed by deoxygenation using PCl₃ to yield the final product. This two-step sequence achieves 62% overall yield, with the N-oxide’s enhanced reactivity mitigating pyridine’s inherent electron deficiency.

Table 2: N-Oxide Route Optimization Parameters

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Oxidation | mCPBA | 0°C → RT | 12 h | 89% |

| Substitution | CyclopentenylMgBr | −78°C | 2 h | 70% |

| Deoxygenation | PCl₃ | Reflux | 4 h | 95% |

Comparative Analysis of Synthetic Routes

A meta-analysis of the aforementioned methods reveals trade-offs between efficiency, scalability, and stereochemical control:

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, cyclopentyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 4-(1-cyclopenten-1-yl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the cyclopentenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Pyridine, 2-(1-cyclopenten-1-yl)- (CAS 56698-38-5)

This compound is the ortho isomer of the target molecule, differing only in the position of the cyclopentenyl group on the pyridine ring. Key comparisons include:

| Property | 4-(1-Cyclopenten-1-yl)pyridine | 2-(1-Cyclopenten-1-yl)pyridine |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N | C₁₀H₁₁N |

| Molecular Weight | 145.204 g/mol | 145.204 g/mol |

| Substituent Position | Para | Ortho |

| Electronic Effects | Resonance stabilization via para-substitution | Inductive effects dominate at ortho position |

| Potential Reactivity | Enhanced conjugation with pyridine nitrogen | Steric hindrance near nitrogen may reduce reactivity |

In contrast, the ortho isomer’s proximity to the nitrogen may lead to steric challenges in coordination chemistry or catalysis .

Comparison with Substituent Analogs

4-(1-Aminoethyl)pyridine

- Substituent: Aminoethyl (-CH₂CH₂NH₂)

- Solvent-dependent electronic spectra (e.g., absorption maxima shifts in water vs. gas phase) .

- Comparison: The aminoethyl group is electron-donating, increasing pyridine’s basicity and solubility in polar solvents. In contrast, the cyclopentenyl group’s unsaturated ring may act as an electron-withdrawing moiety, reducing basicity but enhancing conjugation for applications in materials science.

4-(1-Propenyl)pyridine

4-tert-Butylpyridine (CAS 3978-81-2)

- Substituent : tert-Butyl (-C(CH₃)₃)

- Key Properties: Molecular weight: 135.2 g/mol . Steric bulk reduces reactivity at the nitrogen site but enhances solubility in non-polar media.

- The cyclopentenyl derivative’s lower steric hindrance may favor applications in catalysis or coordination chemistry compared to the bulky tert-butyl analog.

Electronic Properties

- Cyclopentenylpyridine: The conjugated unsaturated ring may lower the HOMO-LUMO gap compared to alkyl-substituted pyridines, enhancing charge transfer capabilities (inferred from DFT studies on aminoethylpyridine ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.